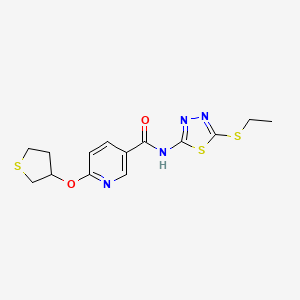
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is an intricate compound characterized by its thiadiazole and nicotinamide moieties. Its structure provides a unique set of properties that make it valuable for various scientific and industrial applications. Thiadiazole rings are known for their bioactivity, while nicotinamide is a key part of the vitamin B3 complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves multiple steps, starting from basic organic precursors. Initial steps include the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazide. Subsequent reactions introduce the ethylthio and tetrahydrothiophen-3-yl groups via substitution and addition reactions, respectively. The final stage involves coupling with nicotinamide under specific conditions, often requiring catalysts and careful control of temperature and pH.
Industrial Production Methods: : Industrial production scales up the laboratory procedures, often utilizing continuous flow systems to ensure consistent yields and purity. Techniques such as microwave-assisted synthesis and catalysis with metal-organic frameworks can enhance efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound undergoes a variety of chemical reactions, including:
Oxidation: : Converts the ethylthio group into sulfoxide or sulfone derivatives.
Reduction: : Targets the nitro group within the nicotinamide ring.
Substitution: : Halogenations or alkylations occur on the thiadiazole ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents such as bromine for substitution reactions.
Major Products Formed: : These reactions yield diverse products such as sulfoxides, amines, and halogenated derivatives, each possessing distinct properties for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a precursor for synthesizing other complex organic molecules, facilitating the development of new materials.
Biology: : Investigated for its potential as an antimicrobial agent due to the bioactivity of the thiadiazole ring.
Medicine: : Explored for its potential role in drug design, particularly for its nicotinamide component, which is crucial in energy metabolism.
Industry: : Utilized in the manufacture of advanced polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects is multifaceted. At the molecular level, it interacts with various enzymes and receptors, potentially inhibiting bacterial growth by disrupting essential metabolic pathways. The thiadiazole ring can interfere with DNA synthesis, while the nicotinamide moiety is involved in redox reactions critical for cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Comparison with compounds such as N-(5-methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide highlights its unique structural features, specifically the tetrahydrothiophen-3-yl group, which imparts distinct physicochemical properties. Similar compounds include:
N-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-6-(methoxy)nicotinamide
These analogs share the core thiadiazole and nicotinamide structures but differ in their substituent groups, impacting their reactivity and application potential.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S3/c1-2-22-14-18-17-13(23-14)16-12(19)9-3-4-11(15-7-9)20-10-5-6-21-8-10/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRGMDPUZJWWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
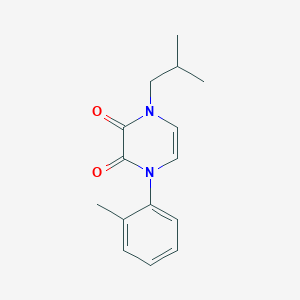
![4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2947273.png)
![3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2947274.png)
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947277.png)
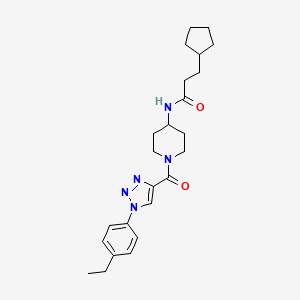
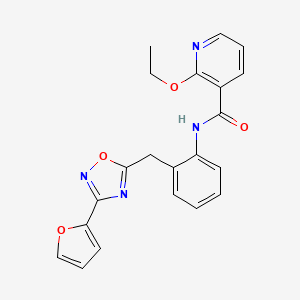
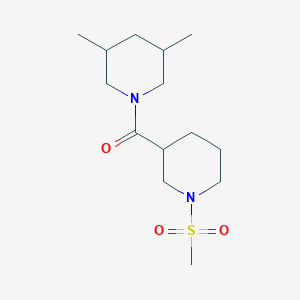

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2947282.png)
![3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2947284.png)

![3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2947288.png)
![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)
![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)
